molecular formula C7H5BrF3NO B1346419 2-Bromo-5-(trifluoromethoxy)aniline CAS No. 887267-47-2

2-Bromo-5-(trifluoromethoxy)aniline

Cat. No. B1346419
M. Wt: 256.02 g/mol
InChI Key: MMRYEBVMIOYMIF-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a trifluoromethoxy group and a bromine atom on the benzene ring. This compound is of interest due to its potential applications in various fields, including agrochemicals and pharmaceuticals, as well as its use as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of trifluoromethoxy-substituted anilines, including 2-Bromo-5-(trifluoromethoxy)aniline, often involves metalation as a key step. Metalation, or the hydrogen/lithium permutation, can be performed with site selectivity depending on the protective group used on the nitrogen atom. For instance, N-tert-Butoxycarbonyl-protected anilines can be metalated at specific positions, leading to various electrophilic trapping products . Additionally, a transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines from cyclopentanones has been reported, showcasing a cascade reaction that avoids the use of transition metals .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-5-(trifluoromethyl) aniline, has been studied using vibrational spectroscopy and quantum chemical calculations. These studies provide insights into the influence of substituents on the vibrational wavenumbers and the electronic structure of the molecule. The molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, help in understanding the electron density distribution within the molecule .

Chemical Reactions Analysis

2-Bromo-5-(trifluoromethoxy)aniline can participate in various chemical reactions due to the presence of reactive sites on the molecule. For example, the bromine atom can be involved in palladium-catalyzed amination reactions to produce fluoropyridines, as demonstrated in the synthesis of 2-amino-5-[18F]fluoropyridines . Moreover, the compound can be used as a starting material for fluoroalkylation reactions under photocatalytic conditions, leading to the formation of tetrafluoroethyl arenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-(trifluoromethoxy)aniline can be inferred from studies on similar bromoaniline derivatives. These compounds typically exhibit distinct vibrational spectra, which can be analyzed to identify functional groups and predict properties like boiling points, solubility, and reactivity. The crystal structure of related compounds, such as bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel, provides information on intermolecular interactions and polymerization activity . Additionally, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, a closely related compound, has been optimized to achieve high yields and purity, indicating the stability and reactivity of the trifluoromethoxy and bromo substituents .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Bromo-5-(trifluoromethoxy)aniline serves as an important intermediate in various chemical syntheses. For instance, its derivatives, such as 2,6-dibromo-4-trifluoromethoxy aniline, have been synthesized for use in agrochemicals, showing high yield and purity (Ding Zhi-yuan, 2011).
  • Additionally, modifications of similar compounds, like 2-(tert-butyl-NNO-azoxy)aniline, have been explored, leading to the production of various bromoanilines (A. M. Churakov et al., 1994).

Photocatalysis and Functional Molecule Synthesis

  • The compound has potential use in photocatalysis, as exemplified by related research on the Ru(bpy)3Cl2 photocatalyst. This approach enables the installation of amino and fluoroalkyl moieties in arenes, highlighting its utility in synthesizing functional molecules (Jingjing Kong et al., 2017).

Material Science and Engineering

  • In material science, certain derivatives of 2-Bromo-5-(trifluoromethoxy)aniline have been synthesized for use in epoxy systems, demonstrating improved water resistance and non-Fickian behavior during water aging, which is crucial for durability (P. Johncock & G. Tudgey, 1983).
  • The compound's derivatives also find applications in the design of electronic and optical materials. For example, vibrational analyses of halogen-substituted anilines, including those with trifluoromethyl groups, have provided insights into the electronic properties of potential nonlinear optical (NLO) materials (B. Revathi et al., 2017).

Safety And Hazards

“2-Bromo-5-(trifluoromethoxy)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Relevant Papers

The relevant papers retrieved do not provide additional information beyond what has been mentioned above .

properties

IUPAC Name

2-bromo-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRYEBVMIOYMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650404
Record name 2-Bromo-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethoxy)aniline

CAS RN

887267-47-2
Record name 2-Bromo-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethoxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-trifluoromethoxy-aniline (1.77 g) in toluene (20 ml) was treated with N-bromosuccinimide (1.87 g) at ambient temperature and the reaction mixture was stirred for 2 hours at ambient temperature, quenched by addition of water and the mixture extracted with ethyl acetate (3×50 ml). The combined organic extracts were washed with aqueous sodium hydrogen carbonate (saturated), dried over sodium sulfate and then concentrated in vacuo. The residue was purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 95:5) to afford 4-bromo-3-trifluoromethoxy-aniline (270 mg) and 2-bromo-5-trifluoromethoxy-aniline (1.45 g), which were both characterized by mass and NMR spectra. 4-bromo-3-trifluoromethoxy-aniline: MS (ES+) 256/258 (MH+); 1H NMR (400 MHz, CDCl3) 3.5 (brs, 2H), 6.5 (d, 1H), 6.7 (s, 1H), 7.3 (d, 1H). 2-bromo-5-trifluoromethoxy-aniline: MS (ES+) 256/258 (MH+); 1H NMR (400 MHz, CDCl3) 4.2 (brs, 2H), 6.5 (d, 1H), 6.6 (s, 1H), 7.4 (d, 1H).
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Hou - 2015 - search.proquest.com
3-(Chloromethylene) oxindoles are a class of valuable molecules with prominent biological and chemical significance. In light of this, we attempted to develop novel and efficient …
Number of citations: 3 search.proquest.com
M Marchesini, A Gherli, A Montanaro, L Patrizi… - Cell chemical …, 2020 - cell.com
The identification of SERCA (sarco/endoplasmic reticulum calcium ATPase) as a target for modulating gain-of-function NOTCH1 mutations in Notch-dependent cancers has spurred the …
Number of citations: 29 www.cell.com

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